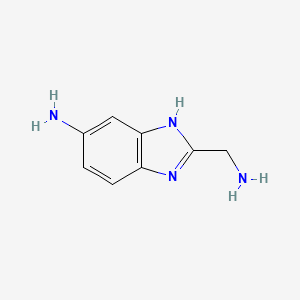

6-Amino-1H-benzimidazole-2-methanamine

Description

General Context of Nitrogen Heterocycles in Advanced Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. chemrevlett.comniscpr.res.in These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to a vast array of natural products and synthetic molecules. researchgate.net Their prevalence is highlighted by the fact that a significant majority of all biologically active compounds feature a heterocyclic or a nitrogen-containing heterocyclic backbone. niscpr.res.inresearchgate.net This widespread presence is attributed to their unique structural and electronic properties, which allow them to engage in various biological interactions, often mimicking the structures of endogenous metabolites. chemrevlett.com The applications of nitrogen heterocycles are diverse, spanning pharmaceuticals, agrochemicals, polymers, and dyes. chemrevlett.com

Importance of the Benzimidazole (B57391) Nucleus in Contemporary Chemistry

Among the myriad of nitrogen heterocycles, the benzimidazole nucleus holds a position of particular importance. chemrevlett.comconnectjournals.com This bicyclic aromatic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, serves as a "privileged scaffold" in medicinal chemistry. connectjournals.comresearchgate.netsigmaaldrich.com The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole core enable it to interact with a wide range of biological targets. researchgate.net Consequently, benzimidazole derivatives have been successfully developed for a multitude of therapeutic applications. connectjournals.comresearchgate.net The versatility of the benzimidazole structure allows for substitutions at various positions, leading to a diverse library of compounds with finely tuned properties. sigmaaldrich.com

Positioning of 6-Amino-1H-benzimidazole-2-methanamine within Benzimidazole Research

The compound this compound is a specific derivative of the benzimidazole scaffold, featuring an amino group at the 6-position of the benzene ring and a methanamine (aminomethyl) group at the 2-position of the imidazole ring. This particular substitution pattern is of significant interest as it combines the established biological relevance of the benzimidazole core with the versatile reactivity of two primary amino groups. The amino group at the 6-position can modulate the electronic properties of the benzimidazole ring system and provide an additional site for hydrogen bonding or further chemical modification. researchgate.net The 2-aminomethyl substituent introduces a flexible side chain with a basic nitrogen atom, which is a common feature in many biologically active molecules and can act as a key pharmacophore. nih.gov

Overview of Key Research Areas and Methodological Approaches Relevant to the Compound

Research into compounds like this compound typically involves several key areas. A primary focus is the development of efficient synthetic methodologies. The most common approach for constructing the benzimidazole ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. connectjournals.comnih.gov For this compound, this would likely involve the reaction of 1,2,4-triaminobenzene (or a protected precursor) with glycine (B1666218) or a glycine equivalent. nih.gov

Once synthesized, the compound's structure and purity are confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov X-ray crystallography is another powerful tool used to determine the precise three-dimensional structure of the molecule in the solid state, providing valuable insights into bond lengths, bond angles, and intermolecular interactions. researchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior

The academic inquiry into the chemical behavior of this compound is driven by several objectives. A fundamental goal is to fully characterize its chemical and physical properties. This includes understanding its tautomeric forms, acid-base properties, and conformational flexibility. The presence of multiple basic nitrogen atoms makes the study of its protonation equilibria particularly relevant. niscpr.res.in

Furthermore, the compound serves as a versatile building block for the synthesis of more complex molecules. The two primary amino groups offer handles for a variety of chemical transformations, such as acylation, alkylation, and Schiff base formation, leading to the creation of diverse chemical libraries for screening in various applications.

Properties

IUPAC Name |

2-(aminomethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRBZOCKNVBXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Amino 1h Benzimidazole 2 Methanamine and Its Analogues

Strategic Approaches to Benzimidazole (B57391) Core Formation

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to facilitate its construction. These strategies range from classical condensation reactions to modern catalytic and energy-assisted protocols.

Condensation Reactions Utilizing ortho-Phenylenediamines and Carboxylic Acid Equivalents

The most fundamental and widely employed method for constructing the benzimidazole ring involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, nitriles, or esters. tandfonline.comnih.gov This approach, often referred to as the Phillips synthesis, typically requires acidic conditions and elevated temperatures to drive the cyclodehydration process. researchgate.netsemanticscholar.org

One common variation involves the reaction of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.govorganic-chemistry.org For instance, the synthesis of 2-substituted benzimidazoles can be achieved through a one-pot condensation of o-phenylenediamines with aryl aldehydes using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, affording excellent yields in a short time. organic-chemistry.org Another approach uses hypervalent iodine as an oxidant under mild, solvent-free conditions, providing the desired products in high yields within minutes. tandfonline.comorganic-chemistry.org

For the specific synthesis of the 2-methanamine scaffold, as seen in the parent compound (1H-benzo[d]imidazol-2-yl)methanamine, the reaction of o-phenylenediamine (B120857) with amino acids like L-glycine provides a direct route. orientjchem.org This highlights the utility of carboxylic acid equivalents in introducing functionalized substituents at the 2-position. Various catalysts, including ammonium (B1175870) chloride and p-toluenesulfonic acid, have been used to promote these condensation reactions. researchgate.netsemanticscholar.org

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carboxylic Acid Equivalent | Catalyst/Conditions | Product Type | Reference(s) |

| o-Phenylenediamine | Aryl Aldehydes | H₂O₂ / HCl, MeCN, RT | 2-Aryl-benzimidazoles | organic-chemistry.org |

| o-Phenylenediamine | Benzaldehyde | Iodobenzene (B50100) diacetate, solvent-free, RT | 2-Phenylbenzimidazole | tandfonline.com |

| o-Phenylenediamine | L-Glycine | N/A | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |

| o-Phenylenediamine | Carboxylic Acids | NH₄Cl, EtOH, 80-90°C | 2-Substituted-benzimidazoles | semanticscholar.org |

Metal-Catalyzed Cyclization and Amination Pathways (e.g., Pd-catalyzed C–N cross-coupling)

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve transformations that are difficult under classical conditions. Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become invaluable for the synthesis and functionalization of benzimidazoles. researchgate.netacs.org These methods allow for the formation of C–N bonds under relatively mild conditions with high functional group tolerance. acs.org

A powerful strategy involves a cascade of C–N bond-forming reactions. For example, a single palladium catalyst can mediate the coupling of monosubstituted ureas with 1,2-dihaloaromatic compounds to regioselectively construct benzimidazolones. acs.orgnih.gov Similarly, the functionalization of a pre-formed, halogenated benzimidazole core, such as 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, can be achieved via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl and amino substituents at the 5(6)-position with high yields. nih.gov

Other metals have also proven effective. Bimetallic catalysts like Cu–Pd/γ-Al2O3 can catalyze the direct synthesis of benzimidazole derivatives from o-nitroaniline and an alcohol through a sequence of transfer hydrogenation and cyclization. rsc.org Copper-catalyzed Ullmann-type reactions and nickel-catalyzed C-N bond formations also represent viable pathways. organic-chemistry.orgnih.gov Furthermore, gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be excellent catalysts for the one-pot synthesis of related N-heterocycles. nih.gov

Non-Metallic Catalytic and Solvent-Free Conditions in Benzimidazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing non-metallic and solvent-free synthetic methods. These approaches aim to reduce environmental impact by minimizing waste and avoiding hazardous solvents. tandfonline.com

Hypervalent iodine reagents, such as iodobenzene diacetate, can act as effective oxidants for the cyclization of o-phenylenediamines and aldehydes under solvent-free conditions at room temperature, with reactions often completing in just a few minutes. tandfonline.com Elemental sulfur has been utilized as a traceless oxidizing agent in catalyst-free and solvent-free syntheses of benzazoles from alkylamines and o-amino anilines. organic-chemistry.org

Acid catalysts are also widely used in non-metallic protocols. For instance, p-toluenesulfonic acid can catalyze the synthesis of 1,2-disubstituted benzimidazoles under solvent-free grinding conditions. rsc.org Metal-free ionic polymers, prepared from benzimidazole derivatives, have recently been developed as recyclable heterogeneous catalysts for reactions like CO2 cycloaddition, demonstrating the versatility of the benzimidazole core itself in catalysis. nih.govresearchgate.net Additionally, metal-organic frameworks (MOFs) like NH2-MIL-125(Ti) can serve as efficient, reusable, and oxidant-free heterogeneous catalysts for benzimidazole synthesis. rsc.orgbohrium.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields. jocpr.com This technology offers rapid and uniform heating, leading to significantly shorter reaction times compared to conventional heating methods—often minutes instead of hours. ijprajournal.commdpi.com

The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave assistance in conjunction with a catalyst like erbium triflate (Er(OTf)₃) under solvent-free conditions. mdpi.comnih.gov This method provides access to a diverse range of benzimidazoles in 5-10 minutes with yields frequently exceeding 90%. mdpi.compreprints.org The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. nih.gov

Even classical condensation reactions are significantly enhanced by microwave energy. The reaction of o-phenylenediamines with carboxylic acids or iminoester hydrochlorides proceeds with good yields and in short reaction times under microwave irradiation. tandfonline.comresearchgate.net This rapid and efficient protocol highlights the superiority of microwave-assisted synthesis for the high-throughput generation of benzimidazole libraries for drug discovery and other applications. ijprajournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference(s) |

| N-phenyl-o-phenylenediamine + Aldehyde | Conventional (Reflux) | 12 hours | ~65% | ijprajournal.com |

| N-phenyl-o-phenylenediamine + Aldehyde | Microwave (Er(OTf)₃) | 5-10 minutes | 86-99% | mdpi.compreprints.org |

| o-Phenylenediamine + Formic Acid | Conventional (Reflux) | Several hours | Moderate | jocpr.com |

| o-Phenylenediamine + Formic Acid | Microwave | A few minutes | High | jocpr.com |

Regioselective Synthesis of Substituted Benzimidazoles

The biological activity of benzimidazole derivatives is often highly dependent on the substitution pattern on the aromatic ring. researchgate.netnih.gov Therefore, controlling the regioselectivity of substitution is a critical aspect of their synthesis.

Control over Substitution Patterns on the Benzimidazole Ring

Achieving regiochemical control can be accomplished either by starting with a pre-substituted o-phenylenediamine or by functionalizing the benzimidazole core after its formation. The electronic properties of the benzimidazole ring dictate its reactivity towards electrophilic substitution, which preferentially occurs at the 5- and 6-positions. longdom.org

Modern catalytic methods offer precise control over substitution. Palladium-catalyzed cross-coupling reactions are particularly powerful for the regioselective functionalization of halogenated benzimidazoles. nih.gov For instance, starting with a 5-bromo-benzimidazole derivative, Suzuki or Buchwald-Hartwig coupling reactions can be used to introduce a wide variety of substituents specifically at the 5-position. nih.gov This approach is crucial for building molecular complexity and fine-tuning the properties of the target compound.

Cascade reactions also provide an elegant solution for regiocontrol. A palladium-catalyzed process that couples a monosubstituted urea (B33335) with a differentially substituted 1,2-dihaloaromatic system allows for the predictable and highly selective formation of complex benzimidazolones, where the substitution pattern is dictated by the starting materials. acs.orgnih.gov These advanced strategies provide chemists with the tools needed to synthesize specific isomers of substituted benzimidazoles, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Strategies for Amine Group Introduction and Functionalization

The introduction of an amine group onto the benzimidazole core, particularly at the 6-position (or 5-position, depending on tautomerism), is typically achieved by starting with a pre-functionalized o-phenylenediamine derivative. A common strategy involves the use of 4-nitro-o-phenylenediamine (B140028) as a starting material. The condensation of this precursor with an appropriate reagent to form the imidazole (B134444) ring is followed by the chemical reduction of the nitro group to an amino group.

Functionalization can also occur on a pre-formed benzimidazole ring. For instance, 2-aminobenzimidazole (B67599) can serve as a versatile starting point for further elaboration. arabjchem.org It can be diazotized and coupled with active methylene (B1212753) compounds like malononitrile (B47326) to create key precursors for more complex heterocyclic systems. arabjchem.org Another approach involves the direct reaction of 2-aminobenzimidazole with aldehydes to form Schiff's bases, which can then be acylated to produce various derivatives. researchgate.net

Preparation of Alkylamino-Benzimidazole Derivatives

The synthesis of 2-aminoalkylbenzimidazole derivatives is commonly achieved through the condensation of o-phenylenediamines with α-amino acids. google.comorientjchem.org This reaction is often catalyzed by a mixture of phosphoric acid and polyphosphoric acid at elevated temperatures (130-200 °C). google.com In this process, the carboxylic acid group of the amino acid reacts with one of the amino groups of the o-phenylenediamine to form an amide intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. google.com To prevent oxidation and other side reactions, the process is often conducted under a nitrogen atmosphere. google.com A series of 2-substituted benzimidazole derivatives has been synthesized from the reaction of o-phenylenediamine with various amino acids, yielding the target compounds. orientjchem.org Studies have investigated the condensation of o-phenylenediamines with amino acids like aspartic acid, serine, and histidine. nih.gov

Table 1: Synthesis of 2-Alkylamino Benzimidazoles from o-Phenylenediamine and Amino Acids

| o-Phenylenediamine Derivative | Amino Acid | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted o-phenylenediamine | α-Amino acid | Phosphoric acid/Polyphosphoric acid, 130-200 °C, 12-20 h, N₂ atmosphere | 2-Aminoalkylbenzimidazole derivative | google.com |

| o-Phenylenediamine | L-Glycine | Ameliorable pathway | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |

| Variously 4,5-substituted o-phenylenediamine | Aspartic acid, Serine, or Histidine | Condensation reaction | Corresponding benzimidazole derivatives | nih.gov |

Synthesis of Precursors and Intermediates for 6-Amino-1H-benzimidazole-2-methanamine Derivatives

The synthesis of benzimidazoles often proceeds through the reaction of o-phenylenediamines with carboxylic acids or their more reactive derivatives, such as carbonyl chlorides. rsc.orgjyoungpharm.orgarabjchem.org The direct condensation with carboxylic acids, known as the Phillip's method, typically requires harsh conditions like high temperatures and the presence of mineral acids. rsc.org To circumvent these conditions, more efficient methods have been developed. One such approach utilizes O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to facilitate the initial amide formation, followed by a dehydrative cyclization to yield the benzimidazole. rsc.org

The synthesis of benzimidazole carboxylic acid intermediates themselves is a key step for further derivatization. researchgate.netresearchgate.net For example, ethyl (2-substituted-1H-benzimidazol-1-yl)acetate can be prepared via nucleophilic substitution, which can then be converted to the corresponding acetohydrazide. researchgate.net Benzoyl-substituted benzimidazoles can be formed by reacting a 2-substituted benzimidazole with substituted benzoyl chlorides. japsonline.com

Enaminonitriles are highly versatile intermediates in heterocyclic synthesis due to the reactivity of their amino and cyano functional groups. arabjchem.orgresearchgate.net They serve as valuable building blocks for preparing novel pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) derivatives attached to a benzimidazole core. arabjchem.org

A key enaminonitrile precursor, N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide, can be prepared by coupling diazotized 2-aminobenzimidazole with malononitrile in pyridine at low temperatures. arabjchem.org This intermediate can then react with various secondary amines to yield a range of functionalized acrylonitrile (B1666552) derivatives. arabjchem.org Another route to enaminone-based benzimidazoles involves the one-pot reaction of 2-acetyl benzimidazole with dimethylformamide dimethylacetal (DMF-DMA) in xylene at high temperatures. mdpi.com Enaminonitriles can also react with 2-aminobenzimidazole to produce pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.netresearchgate.net

Table 2: Examples of Enaminonitrile Precursors and Their Synthesis

| Starting Material(s) | Reagent(s) | Conditions | Enaminonitrile Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzimidazole, Malononitrile | NaNO₂, HCl (for diazotization) | Pyridine, 0–5 °C | N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide | arabjchem.org |

| 2-Acetyl benzimidazole | Dimethylformamide dimethylacetal (DMF-DMA) | Xylene, 140 °C, 8 h | (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one | mdpi.com |

| 2-(1-Ethoxyethylidene)malononitrile, Cyanoacetamide | Condensation | Not specified | 6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | researchgate.net |

Multicomponent Reactions in Benzimidazole Chemistry

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which is both time and cost-efficient. rsc.org Several MCRs have been developed for the synthesis of benzimidazole derivatives. rsc.orgtandfonline.com

One notable example is a copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, a terminal alkyne, and tosylazide, which proceeds via a ketenimine intermediate to form 1,2-substituted benzimidazoles. rsc.org Another strategy involves an iron-catalyzed three-component process using benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as the nitrogen source to produce benzimidazoles through domino C–N bond formation and cyclization. rsc.org The Gewald multicomponent reaction has also been modified for the synthesis of 2-(2-aminothiophene)-benzimidazoles from 2-(cyanomethyl)-benzimidazoles, aldehydes, and elemental sulfur. researchgate.net Furthermore, a catalyst-free MCR has been reported for synthesizing (dihydro-1H-benzo[d]imidazole)phosphonates from benzimidazoles, diethyl chlorophosphate, and aliphatic amines. tandfonline.com

Exploration of Novel Synthetic Pathways

The search for more efficient, environmentally benign, and versatile methods for benzimidazole synthesis has led to the exploration of several novel pathways. A metal-free route has been developed that involves the reaction of 1,2-aromatic diamines and carboxylic acids in electrostatically charged microdroplets generated by a nano-electrospray source, which accelerates the reaction by orders of magnitude compared to bulk synthesis. rsc.orgnih.gov

Novel catalytic systems are also at the forefront of innovation. Nano-Fe₂O₃ has been used as a recyclable catalyst for the condensation of 1,2-diaminobenzenes and aromatic aldehydes in an aqueous medium. rsc.org Fe(III) porphyrin complexes have proven effective in catalyzing the one-pot, three-component synthesis of benzimidazoles. rsc.org Other modern approaches include the use of glucose as a renewable C1 synthon for oxidative cyclization with o-phenylenediamines, and solvent-free synthesis under grinding conditions catalyzed by p-toluenesulfonic acid. rsc.orgorganic-chemistry.org These methods often feature mild reaction conditions, short reaction times, and high efficiency, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Redox Condensation Techniques

Redox condensation reactions offer a powerful and atom-economical approach for the synthesis of benzimidazoles. These methods typically involve the reaction of an o-phenylenediamine derivative with a carbonyl compound or an alcohol, where an in-situ oxidation-reduction process facilitates the cyclization.

One notable redox condensation method involves the use of molecular iodine as an oxidant. In a general approach, an o-phenylenediamine can be condensed with an aldehyde. nih.gov For the specific synthesis of a 6-amino-substituted benzimidazole, 1,2,4-triaminobenzene could be reacted with an appropriate aldehyde. A plausible route for preparing the 2-aminomethyl derivative would involve the condensation of 1,2,4-triaminobenzene with a protected aminoacetaldehyde derivative, followed by deprotection.

Another versatile redox condensation strategy employs a combination of sodium sulfide (B99878) and iron(III) chloride to promote the reaction between o-nitroanilines and alcohols, yielding 2-substituted benzimidazoles. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials. A proposed application for the synthesis of a precursor to this compound could involve the reaction of 4-nitro-1,2-phenylenediamine with a protected 2-aminoethanol, which upon oxidation of the alcohol and subsequent reduction of the nitro group would yield the desired product.

The use of elemental sulfur as a traceless oxidizing agent provides a solvent-free and catalyst-free method for the synthesis of benzazoles from alkylamines and substituted anilines. organic-chemistry.org This approach could be adapted for the synthesis of this compound by reacting 1,2,4-triaminobenzene with a suitable C1-synthon under thermal conditions.

Research has also explored the use of D-glucose as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines, using water as a green solvent. organic-chemistry.org This method offers high yields and short reaction times. Adapting this for the target molecule would involve reacting 1,2,4-triaminobenzene with D-glucose, which would undergo oxidative cleavage and cyclization to form the benzimidazole core. The resulting 2-substituted polyol would then require further chemical modification to yield the desired 2-methanamine moiety.

Table 1: Proposed Redox Condensation Strategies for this compound Analogues

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Proposed Product | Reference for Methodology |

| 1,2,4-Triaminobenzene | Protected Aminoacetaldehyde | I₂, Acetic Acid, Room Temp. | Protected this compound | nih.gov |

| 4-Nitro-1,2-phenylenediamine | Protected 2-Aminoethanol | Na₂S, FeCl₃·6H₂O | Precursor to this compound | organic-chemistry.org |

| 1,2,4-Triaminobenzene | Suitable C1-Synthon | Elemental Sulfur, Heat | This compound Analogue | organic-chemistry.org |

| 1,2,4-Triaminobenzene | D-Glucose | Oxidative Cyclization, Water | 2-Polyol-substituted 6-aminobenzimidazole | organic-chemistry.org |

Note: The table presents proposed synthetic routes based on established methodologies. Specific yields and reaction conditions would require experimental optimization.

Intramolecular Amination of Aryl Iodides

Intramolecular amination of aryl iodides has emerged as a highly effective and often transition-metal-free method for the construction of the benzimidazole ring system. This approach relies on the cyclization of a pre-functionalized N-(2-iodoaryl)amidine or a related intermediate.

A straightforward and environmentally benign method involves the base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water. mdpi.com This reaction proceeds in the presence of potassium carbonate at elevated temperatures, providing moderate to high yields of 2-substituted benzimidazoles. mdpi.com To apply this to the synthesis of this compound, a key intermediate would be N-(5-amino-2-iodophenyl)-2-aminoacetamidine. The synthesis of this intermediate could start from 2,4-dinitroaniline (B165453), which would undergo iodination, partial reduction, and subsequent coupling with a protected aminoacetonitrile. The final intramolecular cyclization would then furnish the desired product after deprotection.

The versatility of this method is demonstrated by its tolerance to various functional groups on the aryl ring. For instance, substrates with electron-donating groups have been shown to smoothly convert to the desired benzimidazoles. mdpi.com This suggests that the amino group at the 6-position of the target molecule would be compatible with this cyclization strategy.

An alternative approach within this category involves the synthesis of a 2-(chloromethyl)-1H-benzimidazole derivative, which can then be converted to the corresponding aminomethyl compound. For example, 5-bromo-2-(chloromethyl)-1H-benzimidazole can be synthesized and subsequently undergo nucleophilic substitution with an amine. mdpi.com A similar strategy could be employed starting with a 6-amino or a protected 6-amino-2-(chloromethyl)-1H-benzimidazole. The synthesis of this key intermediate could be achieved through the condensation of 4-amino-1,2-phenylenediamine with chloroacetic acid or a derivative thereof.

Table 2: Proposed Intramolecular Amination Strategy for this compound

| Starting Material | Intermediate | Reagents/Conditions for Cyclization | Proposed Product | Reference for Methodology |

| 2,4-Dinitroaniline | N-(5-amino-2-iodophenyl)-2-aminoacetamidine | K₂CO₃, H₂O, 100 °C | This compound | mdpi.com |

| 4-Amino-1,2-phenylenediamine | 6-Amino-2-(chloromethyl)-1H-benzimidazole | 1. Chloroacetic acid condensation2. Amination | This compound | mdpi.com |

Note: The table presents proposed synthetic routes based on established methodologies. Specific yields and reaction conditions would require experimental optimization.

Derivatization and Structural Modification Strategies for 6 Amino 1h Benzimidazole 2 Methanamine

Functional Group Interconversion and Chemical Transformations at the Amino Group

The primary amino group on the benzene (B151609) ring (at position 6) and the aminomethyl group (at position 2) are key handles for functionalization. These groups can readily undergo reactions such as acylation and alkylation to introduce a wide range of substituents.

The conversion of the amino groups into amides is a common and straightforward derivatization strategy. This transformation is typically achieved by reacting the parent amine with an acylating agent, such as an acid chloride or acid anhydride. For instance, in the synthesis of related amido-substituted benzimidazole (B57391) derivatives, a common route involves the initial conversion of a carboxylic acid to a more reactive pentacyclic carbonyl chloride using thionyl chloride. mdpi.com This activated acylating agent can then readily react with an amino group to form a stable amide bond. This method allows for the introduction of a vast array of functionalities, depending on the structure of the carboxylic acid used.

Table 1: Illustrative Examples of Amide Formation

| Starting Amine | Acylating Agent | Resulting Functional Group |

| 6-Amino-1H-benzimidazole-2-methanamine | Acetyl chloride | N-(2-(aminomethyl)-1H-benzimidazol-6-yl)acetamide |

| This compound | Benzoyl chloride | N-(2-(aminomethyl)-1H-benzimidazol-6-yl)benzamide |

| This compound | Cyclopropanecarbonyl chloride | N-(2-(aminomethyl)-1H-benzimidazol-6-yl)cyclopropanecarb oxamide |

Beyond the formation of simple amides (acylation), the nitrogen atoms in this compound can also undergo alkylation. Alkylation introduces alkyl groups onto the amine, which can alter its basicity, steric profile, and hydrogen bonding capacity. The reaction typically proceeds via nucleophilic attack of the amine on an alkyl halide. chemicalbook.com Both the exocyclic amino groups and the imidazole (B134444) ring nitrogens can be alkylated. For instance, benzimidazole itself is efficiently alkylated with alkyl halides to form 1-alkylbenzimidazole. chemicalbook.com Under more stringent conditions, dialkylation can occur to form 1,3-dialkylbenzimidazolium halides. chemicalbook.com

Acylation, as a broader category, encompasses the reaction with various acylating agents to form amides, sulfonamides, and carbamates, significantly diversifying the molecular structure. The synthesis of Schiff bases, by reacting the amine with aldehydes, is another key transformation, resulting in imine-linked derivatives. nih.gov

Table 2: Representative Alkylation and Acylation Reactions

| Reagent Type | Specific Reagent | Potential Product Structure |

| Alkylating Agent | Methyl iodide | N-methylated derivative |

| Acylating Agent | Ethanesulfonyl chloride | N-ethylsulfonyl derivative |

| Aldehyde | 4-Nitrobenzaldehyde | Schiff base (imine) derivative |

Substitution and Functionalization of the Benzimidazole Core

The benzimidazole ring system is a robust aromatic scaffold that can be functionalized through various substitution reactions.

The benzene portion of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution. chemicalbook.com The reactivity and orientation of incoming electrophiles are dictated by the existing substituents. The amino group at the C-6 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho to the amino group (C-5 and C-7) are the most reactive sites for electrophilic attack. Common electrophilic substitution reactions include nitration and halogenation. For example, the nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org Similarly, bromination tends to occur at the 5 and 6 positions. longdom.org

Table 3: Electrophilic Substitution Patterns

| Reaction | Reagent | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C-5 and C-7 |

| Bromination | Br₂/FeBr₃ | C-5 and C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5 and C-7 |

Nucleophilic substitution on the benzimidazole ring is also a viable strategy for derivatization, though the conditions differ significantly from electrophilic substitution. Such reactions typically occur at the C-2 position, which is electron-deficient, or on the benzene ring if a good leaving group (like a halogen) is present. chemicalbook.com For a nucleophile to displace a leaving group on the benzene moiety, the ring often needs to be activated by strongly electron-withdrawing groups in the ortho or para positions. youtube.com

A classic example involves 2-chlorobenzimidazole (B1347102) derivatives. While unsubstituted 2-chlorobenzimidazole is somewhat unreactive, a 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide, where the chloride is displaced to form the corresponding 2-alkoxy derivative. longdom.org

Modern cross-coupling reactions have become indispensable tools for introducing a wide variety of substituents onto the benzimidazole core that are not accessible through classical methods. To utilize these reactions, a halogenated benzimidazole precursor (e.g., a bromo- or iodo-substituted analog) is typically required.

Palladium-catalyzed cross-coupling reactions are particularly powerful. nih.gov

Phenylation: The Suzuki-Miyaura coupling reaction, which pairs a halogenated benzimidazole with an arylboronic acid in the presence of a palladium catalyst, is highly effective for installing phenyl or other aryl groups. nih.gov

Cyanation: The introduction of a cyano group (–CN) can be achieved through several methods, including palladium-catalyzed cyanation using sources like zinc cyanide or copper-catalyzed reactions. nih.govresearchgate.net The cyano group is a valuable synthetic intermediate that can be further transformed into amines, carboxylic acids, or tetrazoles.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form C-N bonds, allowing for the introduction of various substituted amine functionalities onto the aromatic ring. nih.gov

Table 4: Cross-Coupling Reactions for Benzimidazole Functionalization

| Reaction Name | Starting Material Example | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 6-Bromo-1H-benzimidazole derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-1H-benzimidazole derivative |

| Buchwald-Hartwig Amination | 6-Bromo-1H-benzimidazole derivative | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Phenylamino)-1H-benzimidazole derivative |

| Cyanation | 6-Iodo-1H-benzimidazole derivative | Zn(CN)₂ | Pd(PPh₃)₄ | 6-Cyano-1H-benzimidazole derivative |

Construction of Fused Polycyclic Benzimidazole Systems

The planar benzimidazole core can be extended into larger, more complex polycyclic architectures. These modifications can significantly alter the molecule's steric and electronic properties, leading to novel functionalities.

Synthesis of Pentacyclic Benzimidazole Derivatives

The synthesis of fused pentacyclic systems from benzimidazole precursors is a strategy to develop novel compounds with potential antiproliferative properties. A common approach involves the reaction of an amino-substituted benzimidazole with various reagents to build additional rings. For instance, newly designed pentacyclic benzimidazole derivatives featuring amino or amido side chains have been synthesized to evaluate their biological activity. nih.gov The synthetic pathway often involves multi-step reactions where the existing functional groups on the benzimidazole ring act as handles to construct the fused heterocyclic systems. nih.gov The interaction of these complex molecules with nucleic acids is a key area of investigation to understand their mechanism of action. nih.gov

Formation of Pyrrolobenzimidazoles and Pyridobenzimidazoles

The amino group at the C6 position of this compound is a key functional group for the construction of fused nitrogen-containing heterocycles like pyrrolo- and pyridobenzimidazoles. The formation of these fused systems often involves cyclization reactions with bifunctional reagents. For example, the synthesis of pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one derivatives demonstrates the potential to build complex, multi-ring structures on the benzimidazole core. nih.gov While specific examples starting directly from this compound are not detailed in the reviewed literature, the general principle involves condensation and cyclization reactions that utilize the reactivity of the aromatic amine to form an additional five- or six-membered ring fused to the benzene portion of the scaffold.

Design Principles for Analogues and Homologues

The design and synthesis of analogues and homologues are crucial for developing compounds with optimized properties, whether for biological activity or material applications.

Systematic Variation of Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For benzimidazole derivatives, SAR literature indicates that substitutions at the N1, C2, C5, and C6 positions significantly impact their therapeutic potential. sigmaaldrich.com The parent compound, this compound, has two primary sites for such variation: the C2-methanamine and the C6-amino group.

Systematic modification of these groups allows for a thorough exploration of the chemical space. For example, the amine group at the C2 position can be modified through reactions like N-alkylation or acylation to introduce a variety of substituents. researchgate.net The C6-amino group can be similarly derivatized. SAR studies have shown that the nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can have a profound effect on biological activity. nih.govsigmaaldrich.com For instance, in some series, an amine group at certain positions was found to enhance the inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase. nih.gov

Table 1: Influence of Substituent Position on Benzimidazole Activity (General Findings)

| Position of Substitution | General Impact on Activity | Reference |

|---|---|---|

| N1 | Greatly influences anti-inflammatory activity. | sigmaaldrich.com |

| C2 | Substitution is critical; diarylamine and carboxamide groups can confer bradykinin (B550075) receptor antagonism. | sigmaaldrich.com |

Synthesis of Benzimidazole Ligands with Chelating Functional Groups

The nitrogen atoms within the this compound scaffold make it an excellent candidate for the synthesis of chelating ligands for various metal ions. researchgate.net The imidazole nitrogen, the C2-methanamine, and the C6-amino group can all act as donor atoms.

A common strategy involves the condensation of the primary amine group at the C2-position with an aldehyde or ketone to form a Schiff base (imine). researchgate.nettandfonline.com This reaction introduces an additional donor atom and extends the ligand's coordination sphere. The resulting multidentate ligands can then be complexed with a variety of transition metals. researchgate.nettandfonline.com For example, a novel benzimidazole-derived imine ligand, 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF), was synthesized from 2-(aminomethyl) benzimidazole and subsequently used to prepare Co(III) and Cu(II) complexes. researchgate.net These metal complexes often exhibit unique electronic, magnetic, and biological properties distinct from the free ligand. tandfonline.com

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex | Reference |

|---|---|---|---|

| Co(III), Cu(II) | Imine ligand from 2-(aminomethyl) benzimidazole | [Co(HBMF)₂(H₂O)₂]NO₃, [Cu(HBMF)₂(H₂O)₂]Cl | researchgate.net |

| Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole derivatives from 2-(1H-benzimidazole-2-yl)-phenol derivatives | Series of 14 different metal complexes | tandfonline.com |

Advanced Derivatization Techniques (e.g., Click Chemistry)

Modern synthetic methods offer powerful tools for the precise and efficient modification of complex molecules. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of such a technique. nih.gov This reaction is known for its high yield, reliability, and biocompatibility. nih.govsigmaaldrich.com

For this compound, click chemistry can be employed by first introducing either an azide (B81097) or an alkyne functionality onto the molecule. The primary amino groups at C2-methanamine or C6 are ideal starting points for this functionalization. For example, an amine can be converted to an azide, or it can be reacted with a reagent containing a terminal alkyne, such as propargyl bromide or an alkyne-functionalized acyl chloride. thermofisher.com

Once the benzimidazole is "clickable," it can be readily conjugated with a wide array of molecules (e.g., fluorophores, polymers, biomolecules) that bear the complementary azide or alkyne group. nih.gov This modular approach allows for the rapid generation of a diverse library of derivatives. Interestingly, benzimidazole derivatives themselves, specifically tris(2-benzimidazolylmethyl)amines, have been shown to be superior ligands for accelerating the CuAAC reaction. researchgate.netorganic-chemistry.orgnih.gov This suggests a dual role for the benzimidazole scaffold in the realm of click chemistry, both as a substrate for derivatization and as a component of the catalytic system.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) |

| 2-(aminomethyl) benzimidazole |

| 2-(4-aminophenyl)benzimidazole |

| Tris(2-benzimidazolylmethyl)amine |

| Pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of "6-Amino-1H-benzimidazole-2-methanamine" is expected to exhibit distinct signals corresponding to the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) protons of the methanamine group, the protons of the amino group at the 6-position, the exocyclic amino group, and the imidazole (B134444) N-H proton.

Predicted ¹H NMR Spectral Data:

The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would likely appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The electron-donating nature of the amino group at C-6 would cause an upfield shift (to a lower ppm value) for the adjacent protons, particularly H-5 and H-7, compared to the unsubstituted analog. The H-4 proton, being further away, would be less affected.

The methylene protons (-CH₂-) of the methanamine group are expected to appear as a singlet or a triplet (if coupled with the adjacent NH₂ protons) in the aliphatic region, likely between δ 3.5 and 4.5 ppm. orientjchem.org The protons of the primary amino group (-NH₂) at the C-2 methanamine and the C-6 position, along with the imidazole N-H proton, would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These labile protons can also undergo deuterium (B1214612) exchange upon addition of D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H (H-4, H-5, H-7) | 6.0 - 7.5 | Multiplet | ortho, meta, para coupling | The specific shifts and coupling patterns require experimental verification. |

| -CH₂- (methanamine) | 3.5 - 4.5 | Singlet/Triplet | - | The multiplicity will depend on the coupling with the adjacent NH₂ protons. |

| -NH₂ (methanamine) | Variable | Broad Singlet | - | Chemical shift is solvent and concentration-dependent. |

| -NH₂ (at C-6) | Variable | Broad Singlet | - | Chemical shift is solvent and concentration-dependent. |

| Imidazole N-H | Variable | Broad Singlet | - | Chemical shift is solvent and concentration-dependent; often appears at a higher ppm. |

This table is based on predicted values and data from related compounds. orientjchem.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal.

Based on data for (1H-benzo[d]imidazol-2-yl)methanamine orientjchem.org, the aromatic carbons of the benzimidazole ring are expected to resonate in the region of δ 110-150 ppm. The carbon atom C-2, attached to two nitrogen atoms, will likely appear at the lower field end of this range, around δ 150-155 ppm. The presence of the amino group at C-6 will cause a significant upfield shift for C-6 and also influence the chemical shifts of the neighboring carbons (C-5 and C-7) due to its electron-donating resonance effect. The carbon of the methylene group (-CH₂-) is expected in the aliphatic region, typically between δ 40 and 50 ppm. orientjchem.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 150 - 155 | Attached to two nitrogen atoms. |

| C-4 | 110 - 125 | Aromatic carbon. |

| C-5 | 110 - 125 | Shift influenced by the adjacent amino group. |

| C-6 | 135 - 150 | Attached to the amino group, expected to be shielded. |

| C-7 | 110 - 125 | Shift influenced by the adjacent amino group. |

| C-8 (C3a) | 130 - 145 | Bridgehead carbon. |

| C-9 (C7a) | 130 - 145 | Bridgehead carbon. |

| -CH₂- (methanamine) | 40 - 50 | Aliphatic carbon. |

This table is based on predicted values and data from related compounds. orientjchem.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For "this compound," this would be particularly useful for identifying the connectivity between the aromatic protons on the benzene ring and potentially the coupling between the -CH₂- and -NH₂ protons of the methanamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its corresponding proton signal in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

The IR spectrum of "this compound" would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Drawing from data on related benzimidazole derivatives orientjchem.org, the following characteristic peaks can be anticipated:

N-H Stretching: Multiple bands in the region of 3100-3500 cm⁻¹ would be expected due to the symmetric and asymmetric stretching vibrations of the primary amino groups (-NH₂) at the C-6 position and the methanamine moiety, as well as the N-H stretch of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring would give rise to absorptions in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino groups is expected to cause a band in the 1580-1650 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds would appear in the 1200-1350 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino and Imidazole) | 3100 - 3500 | Medium - Strong |

| Aromatic C-H Stretching | > 3000 | Medium - Weak |

| Aliphatic C-H Stretching | < 3000 | Medium - Weak |

| C=N and C=C Stretching | 1500 - 1650 | Medium - Strong |

| N-H Bending (Amino) | 1580 - 1650 | Medium |

| C-N Stretching | 1200 - 1350 | Medium |

This table is based on predicted values and data from related compounds. orientjchem.org

Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman data for "this compound" is available in the searched literature, its application would be beneficial. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the benzene ring and the symmetric vibrations of the benzimidazole ring system would be expected to show strong signals in the Raman spectrum. This technique could also be useful for studying the molecule's conformation and intermolecular interactions in different environments, such as in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of benzimidazole derivatives. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For the closely related analogue, (1H-benzo[d]imidazol-2-yl)methanamine, the mass spectrum reveals a molecular ion peak (M+) at an m/z of 147.03, which corresponds to its molecular weight. researchgate.net The fragmentation of this molecule is distinctive, with the base peak appearing at m/z 132.04, resulting from the loss of an amino group (–NH). orientjchem.org Further fragmentation leads to other significant daughter ions, providing a clear pathway for structural confirmation. orientjchem.org General fragmentation pathways for benzimidazoles often involve the sequential loss of hydrogen cyanide (HCN) molecules from the imidazole ring. scispace.com

Table 1: Key EI-MS Fragmentation Data for (1H-benzo[d]imidazol-2-yl)methanamine

| m/z (Daltons) | Proposed Fragment | Relative Intensity (%) | Source |

| 147.03 | [M]+ (Molecular Ion) | 20 | researchgate.netorientjchem.org |

| 148.01 | [M+H]+ | 24.5 | orientjchem.org |

| 132.04 | [M-NH]+ | 100 (Base Peak) | orientjchem.org |

| 118.07 | [M-CH₂=NH]+ | 35.3 | orientjchem.org |

| 76.11 | Fragment | 68.3 | orientjchem.org |

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places), allowing for the calculation of a single, unique molecular formula. This technique is invaluable for confirming the identity of newly synthesized compounds like this compound and for identifying its potential metabolites in complex biological matrices, where subtle mass differences distinguish compounds of interest from background interference. researchgate.net The development of HRMS instruments with enhanced accuracy and stability has significantly improved the quality and efficiency of these identification processes. researchgate.net

Electronic and Chiroptical Spectroscopy for Electronic Transitions and Chirality

Electronic and chiroptical spectroscopy techniques probe the electronic structure and three-dimensional arrangement of molecules, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the benzimidazole scaffold and to monitor the progress of chemical reactions. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state, typically corresponding to π* ← π transitions in the aromatic system. acs.org For the related compound (1H-benzo[d]imidazol-2-yl)methanamine, distinct absorption maxima (λmax) are observed that characterize its electronic structure. orientjchem.org This technique is also highly practical for tracking reaction completion; for instance, by spotting the reaction mixture on Thin-Layer Chromatography (TLC) plates and visualizing them under UV light, one can observe the disappearance of reactants and the appearance of the product. orientjchem.org Furthermore, UV-Vis plate readers are used in various assays to quantify benzimidazole compounds by measuring absorbance at specific wavelengths. biorxiv.org

Table 2: UV-Vis Absorption Maxima for (1H-benzo[d]imidazol-2-yl)methanamine

| λmax (nm) | Molar Absorptivity (log εmax) | Source |

| 236 | 1.7782 | orientjchem.org |

| 290 | 1.3240 | orientjchem.org |

| 407 | 0.8541 | orientjchem.org |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, this technique would be essential for analyzing any of its chiral derivatives. CD spectroscopy is instrumental in assigning the absolute configuration of stereocenters, as demonstrated in studies of chiral benzimidazole C-nucleoside analogs where the CD spectrum was directly correlated with the stereochemistry. nih.gov Additionally, CD spectroscopy is widely used to investigate the interactions between benzimidazole-based compounds and chiral biomolecules. For example, it can reveal conformational changes in the secondary structure of proteins, such as human serum albumin, upon binding to a benzimidazole derivative. nih.gov

Advanced Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to routinely monitor the progress of a synthesis. By comparing the retention factor (Rf) of the product to that of the starting materials on a silica (B1680970) gel plate visualized under UV light, chemists can quickly assess the status of the reaction. orientjchem.org

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is passed through a stationary phase, such as silica gel, using a solvent system (e.g., a chloroform/methanol mixture) to separate the desired compound from unreacted starting materials and byproducts based on polarity differences. orientjchem.orgbiorxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the precise purity of the final compound and to analyze complex mixtures. It has been successfully developed as a stability-indicating method for other benzimidazole drugs, capable of separating the active compound from its degradation products. nih.gov The selectivity and accuracy of HPLC make it the definitive method for quality control in pharmaceutical applications involving benzimidazole derivatives. nih.gov

Thermal Analysis Techniques (e.g., Thermal Melting Assays for DNA/RNA Interactions)

Thermal analysis techniques are pivotal in characterizing the binding of small molecules to nucleic acids like DNA and RNA. Among these methods, thermal melting assays are particularly informative for understanding how a ligand affects the stability of the nucleic acid duplex. This is typically quantified by measuring the change in the melting temperature (Tm), which is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. An increase in the Tm (a positive ΔTm) upon the addition of a compound generally indicates a stabilizing interaction, such as intercalation between base pairs or binding within the grooves of the duplex.

Detailed Research Findings on Benzimidazole Derivatives

Research into various benzimidazole-containing molecules has consistently demonstrated their ability to stabilize DNA and RNA structures. For instance, studies on pentacyclic benzimidazole derivatives have shown that these compounds likely bind to nucleic acids through intercalation at lower compound-to-nucleotide ratios. nih.gov At higher concentrations, there may be a shift in the binding mode to aggregation along the polynucleotide backbone. nih.gov

Further investigations involving oligodeoxynucleotide-benzimidazole conjugates have revealed a significant stabilization of complementary DNA duplexes. nih.gov The degree of this stabilization, as measured by the change in melting temperature (ΔTm), was found to be highly dependent on the length of the linker connecting the benzimidazole moiety to the DNA strand. nih.gov This suggests that the positioning and orientation of the benzimidazole in the minor groove of the DNA are critical for optimal interaction and stabilization. nih.gov

When interacting with DNA•RNA hybrids, these benzimidazole conjugates also induced stabilization, although to a lesser extent compared to DNA duplexes. nih.govresearchgate.net This indicates a preferential binding to the B-form duplex structure of DNA over the A-form of DNA•RNA hybrids. nih.gov The data from these studies, summarized in the tables below, highlight the potential of the benzimidazole scaffold as a nucleic acid binding and stabilizing agent.

Table 1: Thermal Stabilization of DNA Duplexes by Oligodeoxynucleotide-Benzimidazole Conjugates

| Conjugate/Compound | Linker Length (atoms) | Tm (°C) | ΔTm vs. Control (°C) |

|---|---|---|---|

| Control DNA Duplex | N/A | 41.5 | N/A |

| Conjugate D2 | 9 | 49.0 | +7.5 |

| Conjugate D3 | 13 | 50.4 | +8.9 |

| Conjugate D4 | 17 | 53.5 | +12.0 |

| Unconjugated DPA 102 | N/A | 43.1 | +1.6 |

| Unconjugated DPA 103 | N/A | 44.4 | +2.9 |

| Unconjugated DPA 105 | N/A | 46.8 | +5.3 |

Data is based on studies of Hoechst 33258 derived benzimidazoles conjugated to thymine-rich oligodeoxynucleotides. The control is a non-conjugated DNA duplex. ΔTm represents the change in melting temperature upon binding of the conjugate or compound. Source: nih.gov

Table 2: Thermal Stabilization of DNA•RNA Hybrids by Oligodeoxynucleotide-Benzimidazole Conjugates

| Hybrid/Compound | Tm (°C) | ΔTm vs. Control (°C) |

|---|---|---|

| Control DNA•RNA Hybrid | 35.1 | N/A |

| Hybrid with Conjugate D2 | 38.1 | +3.0 |

| Hybrid with Conjugate D3 | 36.8 | +1.7 |

| Hybrid with Conjugate D4 | 37.8 | +2.7 |

| Hybrid with Unconjugated DPA 102 | ~37-38 | ~+2-3 |

| Hybrid with Unconjugated DPA 103 | ~37-38 | ~+2-3 |

| Hybrid with Unconjugated DPA 105 | ~37-38 | ~+2-3 |

Data is based on studies of Hoechst 33258 derived benzimidazoles conjugated to thymine-rich oligodeoxynucleotides binding to a complementary RNA strand. ΔTm represents the change in melting temperature upon binding. Source: nih.govresearchgate.net

These findings underscore the importance of thermal melting assays in elucidating the interactions between small molecules and nucleic acids. For the broader class of benzimidazoles, there is a clear trend of duplex stabilization, a property that is fundamental to their potential applications in molecular biology and therapeutics. While direct experimental data for this compound is needed for a conclusive assessment, the available information on its structural analogs provides a strong basis for predicting its likely behavior as a DNA and RNA binding agent.

Reactivity Profiles and Reaction Mechanisms of 6 Amino 1h Benzimidazole 2 Methanamine Derivatives

Oxidation and Reduction Pathways

The oxidation and reduction of benzimidazole (B57391) derivatives are fundamental transformations that can lead to a variety of functionalized products. These pathways are crucial for both the synthesis and metabolic fate of these compounds.

The direct oxidation of benzimidazoles to their corresponding N-oxides is generally not a feasible synthetic route. conicet.gov.arrsc.org Instead, benzimidazole N-oxides are typically prepared through the cyclization of suitably substituted ortho-nitroanilines. conicet.gov.arrsc.org For a derivative like 6-Amino-1H-benzimidazole-2-methanamine, this would conceptually involve a precursor such as an N-substituted 2,4-dinitroaniline (B165453) derivative.

The general synthetic strategy involves two key steps:

Nucleophilic Aromatic Substitution (SNAr): An amine reacts with a dinitro-substituted chlorobenzene. For instance, N-substituted 2,6-dinitroanilines can be prepared from 2,6-dinitrochlorobenzene and a primary amine. conicet.gov.ar

Base-Mediated Cyclization: The resulting N-substituted dinitroaniline undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the benzimidazole N-oxide ring system. conicet.gov.ar

An important characteristic of benzimidazole N-oxides is their existence in a tautomeric equilibrium with the corresponding N-hydroxybenzimidazole form. acs.org The position of this equilibrium is sensitive to the solvent environment; the N-hydroxy tautomer tends to be favored in apolar solvents, while the N-oxide form is predominant in polar or hydrogen-bonding solvents like water. acs.org The reaction of benzimidazole N-oxides with alkylating or acylating agents typically results in substitution at the oxygen atom, yielding N-alkoxy or N-acyloxy benzimidazoles. acs.org

| Step | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | SNAr Reaction | 2,6-Dinitrochlorobenzene, Primary Amine, DMF | N-substituted 2,6-dinitroaniline | conicet.gov.ar |

| 2 | Base-mediated Cyclization | N-substituted dinitroaniline, NaOH, Dioxane/Water | Benzimidazole N-oxide | conicet.gov.ar |

Catalytic hydrogenation is a primary method for the synthesis of aminobenzimidazoles, typically involving the reduction of corresponding nitrobenzimidazoles. researchgate.net The synthesis of the parent compound, this compound, can be envisioned starting from a dinitro precursor. For example, the synthesis of 5-amino-1-methyl-1H-benzimidazole involves the partial reduction of a dinitroaniline, followed by cyclization and subsequent reduction of the remaining nitro group. nih.gov

A common pathway involves the efficient hydrogenation of o-nitroanilines over palladium-on-carbon (Pd/C) catalysts. researchgate.net This reaction can be coupled with a cyclization step in the presence of carboxylic acids to directly form the benzimidazole ring. researchgate.net The reduction of nitro groups can sometimes lead to the formation of benzimidazole N-oxides as byproducts if the reaction conditions are too mild, due to the intermediate formation of highly nucleophilic hydroxylamines. youtube.com

The process can be summarized as follows:

Reductive Cyclization: Hydrogenation of an o-nitroaniline derivative in the presence of an acid or aldehyde leads to the reduction of the nitro group to an amine, which then condenses to form the benzimidazole ring.

Nitro Group Reduction: A pre-formed nitro-substituted benzimidazole is reduced to the corresponding aminobenzimidazole. This is a standard procedure for installing amino groups on the benzene (B151609) ring of the benzimidazole system. researchgate.net

| Starting Material | Catalyst/Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|

| o-Nitroaniline derivatives | Pd/C, H2, Carboxylic Acid | Hydrogenation and in-situ cyclization | Aminobenzimidazoles | researchgate.net |

| Nitrobenzimidazoles | Various reducing agents (e.g., H2/Pd/C, SnCl2) | Reduction of nitro group | Aminobenzimidazoles | researchgate.net |

| 2,4-Dinitroaniline derivative | Selective reduction (e.g., Zinnin reduction), cyclization, then further reduction | Stepwise reduction and cyclization | Diaminobenzimidazole derivative | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole core contains multiple sites susceptible to both electrophilic and nucleophilic attack, a reactivity pattern that is further modulated by the amino substituents in this compound.

The benzimidazole ring features two distinct nitrogen atoms: the pyrrole-type N1 and the pyridine-like N3. chemicalbook.com Both are nucleophilic and can be targeted by electrophiles. Alkylation, for example, can occur at either nitrogen, and the position of substitution can be influenced by the reaction conditions and the substituents present on the ring. chemicalbook.com

In addition to the imidazole (B134444) nitrogens, the exocyclic amino groups at the C6 position and on the C2-methyl group are also potent nucleophiles. These primary amine functionalities can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. nih.gov The relative reactivity of these nitrogen centers depends on factors like steric hindrance and electronic effects. The N3 nitrogen is generally considered more basic and nucleophilic than the N1 nitrogen. The exocyclic amines, being less sterically hindered and highly basic, are also prime sites for electrophilic attack.

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. chemicalbook.com The reactivity of the ring is significantly influenced by the substituents it carries. libretexts.org In the case of this compound, the amino group at the C6 position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted benzene. vaia.compearson.com

The amino group is an ortho, para-director. Therefore, incoming electrophiles are directed to the positions ortho and para to the amino group. In the 6-aminobenzimidazole system, this directs substitution primarily to the C5 and C7 positions. The C4 position is also activated. Nitration of 1-methylbenzimidazole, for instance, yields a mixture of 5-nitro and 6-nitro isomers, demonstrating the electronic influence of the imidazole ring itself. researchgate.net The presence of the strongly activating C6-amino group would further enhance reactivity at the C5 and C7 positions.

Cyclization and Rearrangement Reactions

Derivatives of this compound can participate in or be synthesized via various cyclization and rearrangement reactions. These reactions are key for building more complex heterocyclic systems.

A notable rearrangement reaction for synthesizing benzimidazoles involves the acid-catalyzed rearrangement of quinoxalinone derivatives, which can provide high yields under mild conditions. rsc.org This offers an alternative to the classical Phillips–Ladenburg condensation.

The nucleophilic character of the amino groups in this compound makes them ideal for intramolecular cyclization reactions. For example, if an appropriate electrophilic center is introduced elsewhere in the molecule, one of the amino groups can act as an internal nucleophile to form a new fused ring. A known reaction is the heating of 1-acylmethyl-2-chlorobenzimidazoles with ammonia (B1221849) or primary amines, which leads to the formation of 1H-imidazo[1,2-a]benzimidazole derivatives through an initial nucleophilic substitution followed by dehydration and cyclization. longdom.org Similarly, intramolecular SNAr reactions can occur where a pendant nucleophile displaces a nitro group on the benzimidazole ring to form a new cyclic structure. nih.gov

Furthermore, the condensation of o-phenylenediamines with various reagents is a cornerstone of benzimidazole synthesis. nih.govorientjchem.org The reaction of o-phenylenediamine (B120857) with amino acids, for instance, is a direct route to 2-substituted aminomethyl-benzimidazoles. orientjchem.orgresearchgate.net This highlights a direct synthetic pathway to the title compound and its analogues.

Coordination Chemistry and Ligand Properties

The benzimidazole scaffold, a key component in numerous biologically active compounds, possesses significant potential as a ligand in coordination chemistry. orientjchem.org The presence of multiple nitrogen atoms in this compound derivatives makes them versatile building blocks for the construction of complex metal-organic frameworks and coordination compounds. Their ability to form stable complexes with a variety of transition metals is central to their application in catalysis and materials science. nih.govresearchgate.net

Derivatives of benzimidazole readily form coordination complexes with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). rsc.org The synthesis of these complexes can be achieved through various methods, such as the electrochemical oxidation of an anodic metal in a solution containing the benzimidazole-based ligand. rsc.org This technique allows for the one-step synthesis of both homoleptic (containing only one type of ligand) and heteroleptic (containing mixed ligands) complexes. rsc.org

Crystal structure analyses have shown that benzimidazole-based ligands can form diverse and intricate structures. For instance, complexes with metals like cobalt, nickel, and cadmium have been observed to form dimeric species where two metal centers are bridged by phenolate (B1203915) groups, resulting in hexa-coordinated environments. rsc.org In contrast, copper complexes with the same ligands have been found to be monomeric, with the copper atom in a pentacoordinated environment. rsc.org

Table 1: Examples of Characterized Metal Complexes with Benzimidazole-Type Ligands

| Metal | Ligand System | Observed Structure | Coordination Environment | Reference |

| Cobalt (Co) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Dimeric | Hexa-coordinated [N4O2] | rsc.org |

| Nickel (Ni) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Dimeric | Hexa-coordinated [N4O2] | rsc.org |

| Copper (Cu) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Monomeric | Penta-coordinated [N4O] | rsc.org |

| Zinc (Zn) | 2-(4-nitrophenyl)-1H-benzimidazole | Tetrahedral | - | nih.gov |

| Cadmium (Cd) | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Dimeric | Hexa-coordinated [N4O2] | rsc.org |

This table is interactive. Click on the headers to sort.

The coordination behavior of this compound is dictated by its multiple potential donor sites. The benzimidazole ring itself contains two key nitrogen atoms: the sp²-hybridized imine nitrogen (-N=) and the sp³-hybridized amine nitrogen (-NH-). The imine nitrogen is generally the primary site of coordination to metal ions due to the greater availability of its lone pair of electrons. researchgate.netresearchgate.net

The molecule's structure, featuring a methanamine group at the 2-position and an amino group at the 6-position, provides additional nitrogen donor atoms. This arrangement allows the molecule to act as a bidentate or even a multidentate ligand, forming stable chelate rings with a central metal ion. researchgate.netresearchgate.net Chelation involving the benzimidazole nitrogen and the nitrogen from the 2-methanamine substituent would result in a stable five-membered ring, a common and favored conformation in coordination chemistry. The presence of these additional binding sites enhances the stability of the resulting metal complexes compared to monodentate ligands. researchgate.net

Substituents on the benzimidazole ring play a critical role in modulating the electronic properties and coordination behavior of the ligand. researchgate.net The 6-amino group in the title compound is an electron-donating group (EDG). Through resonance, this amino group increases the electron density across the benzimidazole ring system. nih.gov This electronic enrichment enhances the Lewis basicity of the coordinating imine nitrogen atom, making it a stronger donor and promoting the formation of more stable metal-ligand bonds. nih.govresearchgate.net

Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO2), would have the opposite effect. nih.gov An EWG decreases the electron density on the ring, reduces the basicity of the donor nitrogens, and can lead to weaker coordination. The electronic nature of the substituent, therefore, allows for the fine-tuning of the stability and reactivity of the resulting metal complexes. nih.gov Beyond electronic effects, steric hindrance from bulky substituents can also influence the coordination geometry and the ability of the ligand to adopt certain conformations, thereby dictating the final structure of the metal complex. researchgate.net

Table 2: Influence of Substituents on Ligand Properties

| Substituent Type | Example | Effect on Ring Electron Density | Impact on Coordinating Nitrogen | Expected Complex Stability |

| Electron Donating Group (EDG) | -NH₂ (Amino) | Increases | Increases Lewis Basicity | Enhanced |

| Electron Withdrawing Group (EWG) | -NO₂ (Nitro) | Decreases | Decreases Lewis Basicity | Reduced |

This table is interactive. Click on the headers to sort.

Cross-Coupling Reactions Involving Benzimidazole Amine Moieties

The amino groups present on the this compound scaffold are reactive handles that can be functionalized through modern cross-coupling reactions, enabling the synthesis of more complex and diverse molecular architectures.

Palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. strath.ac.uk This reaction can be applied to the amino groups of benzimidazole derivatives to couple them with various aryl halides or triflates. mit.edunih.gov The reaction typically requires a palladium catalyst source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base to proceed efficiently. mit.edu

This methodology has proven effective for the N-arylation of challenging substrates, including aminobenzothiazoles, which are structurally similar to aminobenzimidazoles. researchgate.net A significant challenge in the N-arylation of imidazole-containing compounds is the potential for the imidazole nitrogen to inhibit the formation of the active Pd(0)-ligand catalyst. mit.edunih.gov However, this issue can often be overcome by using pre-activated catalyst solutions or carefully optimizing reaction conditions. mit.edu Successful N-arylation at the amino positions allows for the extension of the molecular framework, which is a key strategy in the development of targeted therapeutic agents. nih.govresearchgate.net